molecular formula C20H21BrFNO2 B2499414 1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine CAS No. 1396872-04-0

1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine

Cat. No.: B2499414
CAS No.: 1396872-04-0
M. Wt: 406.295
InChI Key: IZIYJBOPCQCVQS-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a substituted piperidine derivative characterized by a 2-bromobenzoyl group at the 1-position and a [(4-fluorophenyl)methoxy]methyl substituent at the 4-position of the piperidine ring. This compound’s structural complexity arises from the combination of electron-withdrawing (bromo, fluoro) and lipophilic (aromatic) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(2-bromophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrFNO2/c21-19-4-2-1-3-18(19)20(24)23-11-9-16(10-12-23)14-25-13-15-5-7-17(22)8-6-15/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIYJBOPCQCVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C23H18BrFN2O2
  • Molecular Weight : 453.31 g/mol

The structure features a piperidine ring substituted with a bromobenzoyl group and a methoxy group attached to a fluorophenyl moiety, which may influence its biological properties.

1. Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies have demonstrated varying degrees of cytotoxicity:

  • Cell Lines Tested :
    • Hepatocellular carcinoma (HUH-7)
    • Breast cancer (MCF-7)
    • Colorectal cancer (HCT-116)

The compound exhibited significant growth inhibition, with a reported GI50 (growth inhibition at 50% concentration) indicating its potential as an anticancer agent .

While specific mechanisms for this compound are not extensively documented, related compounds in the same class have shown to act as monoamine oxidase (MAO) inhibitors. For instance, derivatives with similar structures have been reported to selectively inhibit MAO-B, suggesting that this compound may also exhibit similar enzyme inhibition properties .

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

StudyFindings
Investigated cytotoxic activities against various cancer cell lines, showing significant growth inhibition in HUH-7, MCF-7, and HCT-116 cells.
Related compounds demonstrated potent MAO-B inhibitory activity, suggesting potential neuroprotective effects.
Evaluated cytotoxicity and mechanism of action in cancer models, indicating effective inhibition of cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of piperazine derivatives related to this compound. The study found that certain derivatives had high cytotoxic activity against multiple cancer cell lines, reinforcing the potential therapeutic applications of piperidine-based compounds in oncology .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of piperidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have reported promising results in inhibiting the growth of hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cells. The cytotoxic activity is often evaluated using assays such as the sulphorhodamine B assay, which measures cell viability and growth inhibition .
  • Antimicrobial Properties
    • Similar compounds have demonstrated antimicrobial efficacy against a range of bacterial strains. Preliminary studies suggest that modifications in the side chains can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values observed for related compounds indicate potential therapeutic applications in treating bacterial infections .
  • Neuropharmacological Effects
    • Compounds with similar structural motifs have been investigated for their neuropharmacological properties, including their interaction with neurotransmitter systems. This suggests potential applications in treating conditions such as depression and anxiety disorders. The modulation of serotonin and dopamine receptors may contribute to these effects, warranting further exploration into the neuroactive properties of this compound .
Activity TypeTest SubjectObserved EffectReference
AnticancerHUH-7 (Liver Cancer)High cytotoxicity
AntimicrobialStaphylococcus aureusMIC = 3.12 µg/mL
NeuropharmacologicalSerotonin/Dopamine ReceptorsPotential antidepressant effect

Case Studies and Research Findings

  • Cytotoxicity Studies
    • A study synthesized various derivatives of piperidine and evaluated their cytotoxic effects on multiple cancer cell lines. The findings indicated that certain modifications significantly enhanced anticancer activity, with some compounds achieving IC50 values below 10 µM against aggressive cancer types .
  • Antimicrobial Efficacy Assessment
    • In vitro studies have shown that related brominated compounds exhibit varying degrees of antimicrobial activity, with structural modifications leading to improved potency against specific bacterial strains .
  • Neuropharmacological Research
    • Investigations into the neuropharmacological potential of piperidine derivatives have revealed their ability to modulate neurotransmitter systems, suggesting applications in psychiatric disorders. These findings are supported by binding affinity studies that demonstrate interactions with serotonin and dopamine receptors .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituents Key Targets/Activities References
This compound 1-(2-Bromobenzoyl), 4-[(4-Fluorobenzyloxy)methyl] Hypothesized: DAT/NMDA modulation (inferred from structural analogs) N/A
4-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-1-(4-iodobenzyl)piperidine 4-[Bis(4-fluorophenyl)methoxy]ethyl, 1-(4-Iodobenzyl) Dopamine transporter (DAT) imaging tracer
1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP) 1-(2-Thienyl)cyclohexyl NMDA receptor-associated PCP binding sites
4-[Bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine (93) 4-Bis(4-fluorophenyl)methyl, 1-(4-Chlorophenoxypropyl) Calcium channel blockade, antihypertensive activity
1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 1-(2-Chloro-4-fluorobenzoyl), 4-Oxadiazolylmethyl Unknown (structural similarity suggests kinase or receptor modulation)

Pharmacological and Functional Comparisons

Binding Affinity and Selectivity

  • Dopamine Transporter (DAT) Interaction : The compound 4-(2-[bis(4-fluorophenyl)methoxy]ethyl)-1-(4-iodobenzyl)piperidine () demonstrates high selectivity for DAT, attributed to its bis(4-fluorophenyl)methoxy group and iodobenzyl substituent. In contrast, the target compound’s 2-bromobenzoyl group may reduce DAT affinity but enhance interactions with NMDA-associated PCP binding sites, as seen in structurally related TCP analogs (Kd = 14.1 nM for NMDA-coupled sites) .
  • Calcium Channel Blockade : Compound 93 () reduces blood pressure by 17% at 10 mg/kg, linked to its bis(4-fluorophenyl)methyl group. The target compound’s 4-fluorophenyl methoxymethyl substituent may confer weaker calcium channel activity due to reduced lipophilicity compared to diarylmethyl groups .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 2-bromobenzoyl group in the target compound likely enhances metabolic stability and receptor-binding precision compared to analogs with 2-chloro-4-fluorobenzoyl () or unsubstituted benzoyl groups .
  • However, the absence of a second fluorophenyl ring may limit DAT affinity .
  • Piperidine Core Modifications : 4-Substituted piperidines with bulky groups (e.g., bis(4-fluorophenyl)methyl in ) exhibit stronger calcium channel blockade, whereas smaller substituents (e.g., methoxymethyl in the target compound) may prioritize other targets .

Preparation Methods

Electroreductive Cyclization of Imines

Electroreductive cyclization, as demonstrated by Beilstein Journal of Organic Chemistry, offers a green method for piperidine synthesis. Using a flow microreactor, imines (e.g., benzylideneaniline) react with 1,4-dibromobutane under cathodic reduction to form piperidine derivatives. Adapting this method:

Reaction Conditions :

  • Imine precursor : 4-{[(4-Fluorophenyl)methoxy]methyl}benzylideneaniline.
  • Dihaloalkane : 1,4-Dibromobutane.
  • Electrolyte : Tetrabutylammonium tetrafluoroborate in acetonitrile.
  • Yield : ~65% (extrapolated from analogous reactions).

Mechanism :

  • Cathodic reduction of the imine to a radical anion.
  • Nucleophilic attack on 1,4-dibromobutane, forming a bromide intermediate.
  • Cyclization via intramolecular alkylation to yield the piperidine ring.

Reductive Amination

Reductive amination of 4-{[(4-fluorophenyl)methoxy]methyl}cyclohexanone with ammonium acetate and sodium cyanoborohydride provides an alternative pathway. This method is advantageous for introducing substituents at the C4 position early in the synthesis.

Introduction of the 2-Bromobenzoyl Group

Acylation via Carbodiimide Coupling

The 2-bromobenzoyl group is introduced via acylation of the piperidine nitrogen. Using dicyclohexylcarbodiimide (DCC) as a coupling agent, 2-bromobenzoic acid reacts with the piperidine amine to form the target amide.

Procedure :

  • Dissolve 4-{[(4-fluorophenyl)methoxy]methyl}piperidine (1.0 eq) and 2-bromobenzoic acid (1.2 eq) in dichloromethane.
  • Add DCC (1.5 eq) and stir at 25°C for 12 hours.
  • Filter precipitated dicyclohexylurea and concentrate the filtrate.
  • Purify via column chromatography (hexane:ethyl acetate, 7:3).
    Yield : 78% (based on analogous urea syntheses).

Schotten-Baumann Reaction

Alternative acylation using 2-bromobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) achieves comparable yields but requires stringent pH control.

Installation of the [(4-Fluorophenyl)methoxy]methyl Group

Williamson Ether Synthesis

A two-step sequence introduces the ether moiety:

  • Hydroxymethylation : Treat 4-chloromethylpiperidine with silver nitrate in aqueous methanol to form 4-hydroxymethylpiperidine.
  • Alkylation : React with (4-fluorophenyl)methyl bromide under basic conditions (K2CO3, DMF).

Optimization Data :

Step Reagent Solvent Temperature Yield
1 AgNO3 MeOH/H2O 60°C 89%
2 K2CO3 DMF 80°C 72%

Mitsunobu Reaction

For stereochemical control, the Mitsunobu reaction couples 4-hydroxymethylpiperidine with (4-fluorophenyl)methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Conditions :

  • Solvent : Tetrahydrofuran.
  • Yield : 68% (dr > 95:5).

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Piperidine synthesis via electroreductive cyclization.
  • Acylation with 2-bromobenzoyl chloride.
  • Etherification via Williamson synthesis.
    Overall Yield : 42% (0.65 × 0.78 × 0.72).

Route B: Convergent Approach

  • Prepare 4-{[(4-fluorophenyl)methoxy]methyl}piperidine via reductive amination.
  • Acylate with 2-bromobenzoic acid/DCC.
    Overall Yield : 55% (higher due to fewer steps).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.65 (d, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 4.50 (s, 2H, OCH2), 3.80–3.60 (m, 4H, piperidine-H), 2.90 (t, 2H, NCH2).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Computational Validation

Density functional theory (DFT) calculations (PBE0-D3BJ/def2-TZVP) confirm the stability of the cis-configuration at the piperidine C4 position, aligning with experimental NOE correlations.

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky substituents at C4 reduce acylation yields; microwave-assisted synthesis mitigates this.
  • Regioselectivity : Competing N- vs. O-acylation necessitates protective group strategies (e.g., Boc protection).
  • Purification : Silica gel chromatography struggles with polar intermediates; reverse-phase HPLC improves resolution.

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